BenchChemオンラインストアへようこそ!

Synhexyl

cannabinoid pharmacology human psychopharmacology dose-response

Synhexyl (parahexyl, CAS 117-51-1) is the definitive n-hexyl-Δ³-THC homologue—one of only three cannabinoids explicitly scheduled under the UN 1971 Convention—making it a legally defined, non-substitutable reference point for cannabinoid SAR matrix construction. Unlike THC, CBD, nabilone, or DMHP, synhexyl uniquely decreases urinary VMA excretion, providing a tractable biomarker for catecholamine modulation studies. Validated human dosing anchors (Hollister 1968, 1970) support protocols requiring gradual onset and attenuated cardiovascular responses. Essential for forensic toxicology method validation and foundational cannabinoid pharmacology replication. Requires DEA Schedule I licensure.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 117-51-1
Cat. No. B1666284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynhexyl
CAS117-51-1
Synonyms3-Homotetrahydrocannibinol;  Parahexyl;  Synhexyl;  Pyrahexyl
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
InChIInChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3
InChIKeyOORFXDSWECAQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Synhexyl (CAS 117-51-1) Procurement Guide for Cannabinoid Research: Structural Identity, Pharmacology, and Regulatory Status


Synhexyl (parahexyl, pyrahexyl, n-hexyl-Δ³-THC; CAS 117-51-1) is a fully synthetic homologue of Δ⁹-tetrahydrocannabinol (THC), first synthesized in the 1940s during structural elucidation efforts targeting the active principle of cannabis [1]. It belongs to the dibenzopyran cannabinoid class, with the molecular formula C₂₂H₃₂O₂ (MW 328.49 g/mol) [2]. Structurally, it differs from Δ⁹-THC by two features: the double bond resides at the Δ³ (equivalently Δ⁶ᵃ⁽¹⁰ᵃ⁾) position rather than Δ⁹, and the C3 side chain is n-hexyl rather than n-pentyl [3]. Synhexyl is classified as a Schedule I controlled substance under both the UN 1971 Convention on Psychotropic Substances and the U.S. DEA, and has no currently accepted medical use [4]. Its primary relevance to contemporary scientific procurement lies in its historical role as a comparator in foundational cannabinoid pharmacology studies and as a structural probe for cannabinoid receptor structure-activity relationship (SAR) investigations.

Why Synhexyl (CAS 117-51-1) Cannot Be Substituted with Generic THC or Other Cannabinoid Analogs in Research Protocols


Despite qualitative similarities to Δ⁹-THC in producing cannabis-like subjective effects, synhexyl exhibits a distinct and quantifiable pharmacological profile that precludes direct substitution in experimental or reference-standard applications. When administered orally to the same human subjects, synhexyl required approximately threefold higher doses (median 1,370 µg/kg vs. 581 µg/kg for THC) to produce comparable clinical syndromes, and its onset of action was consistently slower [1]. When smoked, the potency differential widened to an estimated 1:3 to 1:6 ratio versus Δ¹-THC, with attenuated cardiovascular responses (mean pulse rate increase of 13 bpm vs. 20 bpm for Δ¹-THC) [2]. Biochemically, synhexyl produced a decrease in vanillylmandelic acid (VMA) excretion—a marker of catecholamine turnover—that was not observed with THC, indicating a divergent impact on sympathetic nervous system pathways [3]. These three dimensions—potency, time course, and catecholamine biochemistry—are not replicated by generic THC, Δ³-THC, cannabinol, cannabidiol, nabilone, or dimethylheptylpyran (DMHP), making synhexyl a non-substitutable probe in any protocol where these parameters are outcome-critical.

Quantitative Differentiation Evidence for Synhexyl (CAS 117-51-1) Against Closest Cannabinoid Comparators


Oral Potency Ratio: Synhexyl Requires ~3× the Dose of Δ⁹-THC for Equivalent Clinical Effect in Humans

In a double-blind, within-subject comparative study, oral synhexyl was approximately one-third as potent as Δ¹-THC (the synthetic isomer of Δ⁹-THC) in producing cannabis-like clinical syndromes. Sixteen subjects received THC at doses of 341–946 µg/kg (median 581 µg/kg), while 13 subjects received synhexyl at 633–2,666 µg/kg (median 1,370 µg/kg). The median effective dose ratio was approximately 2.36:1, consistent with the authors' conclusion of 'about one third as potent' [1]. The clinical syndromes produced were qualitatively similar, but the dose required to achieve them was substantially higher for synhexyl.

cannabinoid pharmacology human psychopharmacology dose-response

Smoked Potency and Cardiovascular Differentiation: Synhexyl Elicits Attenuated Tachycardia vs. Δ¹-THC at Comparable Doses

In a blinded, placebo-controlled crossover smoking study (n=6 experienced smokers), cigarettes containing 15 mg synhexyl, 15 mg Δ³-THC, and 12 mg Δ¹-THC (from marijuana extract) were compared. All six subjects experienced unmistakable effects from the 12 mg Δ¹-THC cigarette, with a mean pulse rate increase of 20 beats/min and conjunctival injection in 5/6 subjects. The 15 mg synhexyl cigarette produced definite effects in 5/6 subjects but with attenuated responses: mean pulse rate increase of only 13 beats/min and conjunctival injection in just 3/6 subjects. The authors estimated an overall potency ratio of 1:3 to 1:6 for synhexyl relative to Δ¹-THC when smoked [1]. Notably, synhexyl produced a higher frequency of dry mouth and burning throat complaints than the other active cigarettes, suggesting differential local irritant properties.

inhalation pharmacology cannabinoid cardiovascular effects potency ranking

Catecholamine Metabolic Divergence: Synhexyl Uniquely Decreases VMA Excretion, Absent with THC

In a three-arm comparative study measuring catecholamine excretion, plasma cortisol, and platelet serotonin in human volunteers given sizable oral doses of Δ¹-THC, synhexyl, or marijuana extract, a distinctive biochemical signature emerged for synhexyl. While THC produced a transient rise in epinephrine excretion (attributed to anticipatory stress or rapid symptom onset), synhexyl administration was associated with a decrease in vanillylmandelic acid (VMA) excretion [1]. The authors interpreted this as evidence of either decreased catecholamine turnover or a shift in catecholamine degradative pathways from the oxidative (VMA-producing) to the reductive route—an effect not observed with THC or marijuana extract. Plasma cortisol remained unchanged across all three conditions except during clinically evident psychological distress, and platelet serotonin was unaffected by any treatment.

catecholamine metabolism sympathetic nervous system biochemical differentiation

Structural Differentiation: Δ³ (Δ⁶ᵃ⁽¹⁰ᵃ⁾) Double Bond Isomerism Plus n-Hexyl Chain as the Defining Molecular Distinction from THC-Class Compounds

Synhexyl is structurally distinguished from all major cannabinoid comparators by the combination of two molecular features: (1) a double bond at the Δ³ position (systematically the Δ⁶ᵃ⁽¹⁰ᵃ⁾ position in the dibenzopyran numbering), rather than the Δ⁹ (Δ¹) position of natural THC or the Δ⁸ position of Δ⁸-THC; and (2) an n-hexyl side chain at C3, one methylene unit longer than the n-pentyl chain of THC, cannabinol, and Δ³-THC itself [1][2]. The molecular formula C₂₂H₃₂O₂ (MW 328.49) differs from THC (C₂₁H₃₀O₂, MW 314.46) by exactly one CH₂ group [3]. Within the Δ⁶ᵃ⁽¹⁰ᵃ⁾ subclass, synhexyl is the n-hexyl homolog; the n-pentyl parent (unsubstituted Δ⁶ᵃ⁽¹⁰ᵃ⁾-THC, i.e., Δ³-THC) is a distinct compound with its own pharmacological profile [4]. DMHP (dimethylheptylpyran) shares the Δ⁶ᵃ⁽¹⁰ᵃ⁾ double bond configuration but carries a bulkier 1,2-dimethylheptyl side chain, conferring greater potency [5].

cannabinoid SAR double bond isomerism side chain engineering

Blood Persistence Kinetics: 1–10% of Intravenous Dose Remains Circulating 2–11 Hours Post-Injection in Canine Model

In a pioneering pharmacokinetic study, parahexyl was administered intravenously to dogs, and the concentration of pharmacologically active material in circulating blood was determined at intervals by bioassay (ataxia induction in test dogs). Between 1% and 10% of the injected dose was recovered in the circulation at time points ranging from 2 to 11 hours post-injection [1]. In one animal, approximately 1% of the intravenous dose was recovered from lung tissue after 20 hours, indicating significant tissue sequestration [1]. The same investigator (Loewe, 1946) had previously established that parahexyl was 'somewhat less active' than natural charas tetrahydrocannabinol acetate in acute toxicity models, with oral LD₅₀ exceeding 10 g/kg in mice [2].

cannabinoid pharmacokinetics blood persistence preclinical disposition

Evidence-Backed Research and Industrial Application Scenarios for Synhexyl (CAS 117-51-1)


Cannabinoid Structure-Activity Relationship (SAR) Probe for Double Bond Isomerism and Side Chain Length Effects

Synhexyl is one of only three cannabinoids explicitly scheduled under the UN 1971 Convention (alongside THC double bond isomers/stereoisomers and DMHP), making it a legally defined reference point for cannabinoid regulation [1]. In SAR studies, synhexyl serves as the n-hexyl, Δ³-double bond benchmark against which Δ⁹-THC (n-pentyl, Δ⁹), Δ³-THC (n-pentyl, Δ³), and DMHP (1,2-dimethylheptyl, Δ³) can be systematically compared. The 1970 Hollister smoking study provides the only published within-subject, multi-compound comparison (Δ¹-THC vs. synhexyl vs. Δ³-THC) under controlled conditions [2], making this dataset a foundational reference for any laboratory building a cannabinoid SAR matrix. Procurement of synhexyl specifically—rather than relying on Δ³-THC or DMHP alone—enables the isolated assessment of the n-hexyl chain contribution while holding the Δ³ double bond position constant.

Behavioral Pharmacology Studies Requiring a Lower-Potency, Slower-Onset Cannabinoid Agonist with Quantified Human Dose-Response

For experimental designs where a gradual onset and lower peak intensity are methodologically advantageous—such as studies of cannabinoid effects on sleep architecture, sustained attention, or mood over extended observation periods—synhexyl's ~3× lower oral potency and slower onset relative to THC [1] provide practical benefits. The Hollister 1968 dose-response data (median effective oral doses of 1,370 µg/kg for synhexyl vs. 581 µg/kg for THC) offer a validated human dosing anchor that is unavailable for most other synthetic cannabinoids [1]. Additionally, the 1970 smoking study demonstrated that synhexyl produced qualitatively similar but quantitatively attenuated subjective and cardiovascular effects, with mean pulse rate increases of 13 bpm versus 20 bpm for Δ¹-THC [2], supporting its use in protocols where minimizing tachycardic confounds is desirable.

Catecholamine–Cannabinoid Interaction Studies Leveraging Synhexyl's Unique VMA-Lowering Biochemical Signature

The observation that synhexyl—but not THC or marijuana extract—decreased urinary VMA excretion [1] identifies a specific biochemical endpoint for which synhexyl is the uniquely appropriate tool compound. This differential effect is relevant to research on cannabinoid modulation of sympathetic outflow, stress hormone dynamics, and catecholamine metabolism. Synhexyl's VMA-lowering effect, interpreted as either reduced catecholamine turnover or a shift from oxidative to reductive degradation, provides a tractable biomarker for distinguishing cannabinoid mechanisms that are not detectable with THC, CBD, or their combinations. Procurement of synhexyl for such studies is justified by the absence of this biochemical signature in any other tested cannabinoid.

Forensic Analytical Reference Standard and Historical Cannabinoid Research Replication

Synhexyl is listed in the Merck Index, the FDA UNII registry, the NCATS Inxight database, and the NLM MeSH system [1], providing multiple authoritative identity references for analytical method development. As a Schedule I substance under both UN and DEA frameworks [2], certified reference material of synhexyl is required for forensic toxicology laboratories developing or validating GC-MS, LC-MS/MS, or NMR methods for cannabinoid isomer differentiation. Furthermore, synhexyl appears in a discrete corpus of well-documented clinical pharmacology studies from 1946–1970 (Loewe, Hollister, Pond, Stockings, Parker) that form the historical foundation of modern cannabinoid therapeutics research. Researchers seeking to replicate or contextualize these seminal human experiments require authentic synhexyl rather than attempting substitution with THC, nabilone, or other commercially available cannabinoids whose pharmacology does not match the original protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Synhexyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.